7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid
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Overview
Description
7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid is a complex organic compound known for its unique chemical structure and properties It is a derivative of quinoxaline and phenazine, which are heterocyclic compounds containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid typically involves the reaction of o-phenylenediamine with catechol under specific conditions. The process includes the following steps:
Condensation Reaction: o-Phenylenediamine reacts with catechol in the presence of a catalyst to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinoxalino[3,2-i]phenazine core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalino[3,2-i]phenazine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different properties.
Substitution: The sulfonic acid groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinoxalino[3,2-i]phenazine derivatives with different functional groups, which can be tailored for specific applications.
Scientific Research Applications
7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential as a fluorescent probe in bioimaging and as a molecular marker.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and enzymes, affecting their activity and function.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler heterocyclic compound with similar core structure but lacking the phenazine and sulfonic acid groups.
Phenazine: Another heterocyclic compound with a similar structure but different functional groups.
Dihydroquinoxalino[2,3-b]phenazine: A related compound with different substitution patterns and properties.
Uniqueness
7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid is unique due to its specific substitution pattern and the presence of sulfonic acid groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological molecules and advanced materials.
Properties
Molecular Formula |
C18H12N4O6S2 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
7,12-dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid |
InChI |
InChI=1S/C18H12N4O6S2/c23-29(24,25)15-5-1-3-9-17(15)21-13-8-12-14(7-11(13)19-9)22-18-10(20-12)4-2-6-16(18)30(26,27)28/h1-8,19,21H,(H,23,24,25)(H,26,27,28) |
InChI Key |
UIJICWJYJZJZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)NC3=C(N2)C=C4C(=C3)N=C5C=CC=C(C5=N4)S(=O)(=O)O |
Origin of Product |
United States |
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